1-[6-(3-Methylphenoxy)hexyl]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(3-methylphenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-7-6-8-16(13-15)19-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJYIARGHHMZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 6 3 Methylphenoxy Hexyl Imidazole
Retrosynthetic Analysis and Identification of Key Building Blocks for the Core Scaffold
Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and works backward to identify potential starting materials. amazonaws.com For 1-[6-(3-Methylphenoxy)hexyl]imidazole, the analysis reveals two primary disconnection points that simplify the structure into readily available building blocks.
The most logical disconnections are at the C-N bond between the hexyl chain and the imidazole (B134444) ring, and the C-O ether linkage. This approach suggests two potential synthetic pathways, as illustrated below.
Pathway A: Disconnection of the imidazole C-N bond first identifies imidazole and an electrophilic intermediate, 1-(6-halohexyloxy)-3-methylbenzene. A subsequent disconnection of the ether C-O bond in this intermediate leads to m-cresol and a 1,6-dihalohexane.
Pathway B: An alternative disconnection of the ether C-O bond first suggests m-cresol and 1-(6-halohexyl)-1H-imidazole as precursors. A final disconnection of the imidazole C-N bond in the latter intermediate also leads back to imidazole and a 1,6-dihalohexane.
Both pathways identify the same fundamental building blocks:
Imidazole: A five-membered aromatic heterocycle.
m-Cresol (3-Methylphenol): A substituted phenol.
1,6-Dihalohexane: A bifunctional alkylating agent, such as 1,6-dibromohexane or 1,6-dichlorohexane.
These starting materials are commercially available and provide a practical foundation for the synthesis of the target molecule.
| Key Building Block | Chemical Structure | Role in Synthesis |
| Imidazole | C₃H₄N₂ | Heterocyclic core |
| m-Cresol | C₇H₈O | Phenoxy component |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | Alkyl linker |
Optimized Reaction Conditions for N-Alkylation and Ether Linkage Formation
The construction of this compound relies on two key chemical reactions: the formation of the ether linkage and the N-alkylation of the imidazole ring. The optimization of these steps is crucial for achieving a high yield and purity of the final product.
Ether Linkage Formation (Williamson Ether Synthesis): The Williamson ether synthesis is a widely used and reliable method for preparing ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.comyoutube.com In the context of this synthesis, m-cresol is deprotonated by a base to form the more nucleophilic m-cresolate anion, which then displaces a halide from an alkyl halide.
N-Alkylation of Imidazole: The N-alkylation of imidazole is a common method for introducing substituents onto the imidazole ring. nih.govotago.ac.nzresearchgate.net The reaction typically involves treating imidazole with an alkylating agent in the presence of a base. The basicity of the reaction medium can influence the reaction's kinetics and regioselectivity in substituted imidazoles. otago.ac.nz
Two primary synthetic routes can be envisioned based on the order of these reactions:
Route 1: Williamson ether synthesis followed by N-alkylation.
m-Cresol is reacted with 1,6-dibromohexane in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form 1-(6-bromohexyloxy)-3-methylbenzene.
The resulting alkyl bromide is then used to alkylate imidazole, typically with a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Route 2: N-alkylation followed by Williamson ether synthesis.
Imidazole is reacted with an excess of 1,6-dibromohexane to favor mono-alkylation, yielding 1-(6-bromohexyl)-1H-imidazole.
This intermediate is then reacted with m-cresol in the presence of a base to form the final product. This route is generally effective for phenols. youtube.com
Below is a table summarizing optimized conditions for these key reactions, based on established protocols for similar transformations.
| Reaction Step | Reagents & Conditions | Solvent | Base | Temperature (°C) | Potential Yield (%) |
| Ether Formation | m-Cresol, 1,6-Dibromohexane | Acetone, DMF | K₂CO₃, NaH | 50-80 | 85-95 |
| N-Alkylation | Imidazole, Alkyl Halide | DMF, Acetonitrile | NaH, K₂CO₃ | 25-60 | 80-95 |
Derivatization Methods for Structural Modification of this compound
Structural modification, or derivatization, is a key strategy in drug discovery and medicinal chemistry to optimize the biological activity and pharmacokinetic properties of a lead compound. patsnap.comomicsonline.orgbiomedres.us The structure of this compound offers three distinct regions for modification: the imidazole ring, the alkyl chain, and the phenoxy ring.
The imidazole ring can be functionalized at the C-2, C-4, and C-5 positions. nih.govsci-hub.se Various methods have been developed for the selective introduction of substituents onto the pre-formed imidazole core. sci-hub.seresearchgate.net
Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions such as halogenation (using reagents like N-bromosuccinimide), nitration, and sulfonation. pharmaguideline.com
C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, allow for the direct arylation or alkylation of the imidazole C-H bonds, providing access to a wide range of derivatives. nih.gov
Lithiation: The C-2 position of the imidazole ring is the most acidic and can be deprotonated with a strong base like n-butyllithium to form a lithiated intermediate. This nucleophile can then react with various electrophiles to introduce substituents specifically at the C-2 position.
| Reaction Type | Reagents | Position(s) Targeted | Resulting Functional Group |
| Halogenation | NBS, NCS | C2, C4, C5 | -Br, -Cl |
| Nitration | HNO₃/H₂SO₄ | C4, C5 | -NO₂ |
| C-H Arylation | Aryl halide, Pd catalyst | C2, C5 | -Aryl |
| Silylation | Trimethylsilyl chloride (TMSCl) | N1 (as protecting group) | -Si(CH₃)₃ |
Modifying the alkyl linker can significantly impact a molecule's physicochemical properties, such as lipophilicity and conformational flexibility, which in turn affects its pharmacokinetic profile. patsnap.commdpi.comnih.gov
Chain Length Variation: The synthesis can be readily adapted to use alkyl chains of different lengths (e.g., butyl, octyl) by substituting 1,6-dibromohexane with other α,ω-dihaloalkanes.
Introduction of Rigidity: The flexibility of the alkyl chain can be constrained by incorporating features such as double or triple bonds, or by replacing a portion of the chain with a cyclic structure like a cyclopropane or phenyl ring. mdpi.comnih.gov
Incorporation of Functional Groups: Functional groups such as hydroxyl (-OH), amino (-NH₂), or amide (-CONH-) can be introduced into the linker to alter polarity and provide new points for hydrogen bonding. This can be achieved by using starting materials that already contain these functionalities.
| Modification Strategy | Example Building Block | Potential Impact |
| Shorten Chain | 1,4-Dibromobutane | Decrease lipophilicity, alter geometry |
| Lengthen Chain | 1,8-Dibromooctane | Increase lipophilicity, increase flexibility |
| Add Rigidity | (Z)-1,6-Dibromohex-3-ene | Constrain conformation |
| Add H-bond Donor/Acceptor | 6-Bromo-1-hexanol derivative | Increase polarity, potential for new interactions |
The electronic properties and steric profile of the phenoxy ring can be modulated by altering the substituents on the aromatic ring. nih.gov This is most straightforwardly achieved by using different substituted phenols as starting materials in the Williamson ether synthesis.
Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can alter the electron density of the ring and its interaction with biological targets. reddit.com
Bioisosteric Replacement: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different chemical space and improve properties. researchgate.net
| Substituent | Position(s) | Electronic Effect | Starting Material |
| -OCH₃ | 2, 3, or 4 | Electron-Donating | Guaiacol, 3-Methoxyphenol, 4-Methoxyphenol |
| -Cl | 2, 3, or 4 | Electron-Withdrawing | 2-Chlorophenol, 3-Chlorophenol, 4-Chlorophenol |
| -CF₃ | 3 or 4 | Strong Electron-Withdrawing | 3-(Trifluoromethyl)phenol, 4-(Trifluoromethyl)phenol |
| -CH(CH₃)₂ | 2, 3, or 4 | Electron-Donating (Steric Bulk) | 2-Isopropylphenol, 3-Isopropylphenol, 4-Isopropylphenol |
Green Chemistry Principles Applied to the Synthesis of Imidazole Derivatives
The application of green chemistry principles to the synthesis of imidazole derivatives is a significant and evolving area of research, driven by the need to develop more environmentally benign and sustainable chemical processes. nih.govnih.gov Traditional methods for imidazole synthesis often involve the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to the generation of significant waste. asianpubs.org Green chemistry seeks to address these drawbacks by focusing on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks and catalysts. rsc.org
Several key strategies have been employed to align the synthesis of imidazole derivatives with the principles of green chemistry. These include the development of solvent-free reactions, the use of alternative and greener solvents, the application of reusable catalysts, and the implementation of energy-efficient techniques like microwave and ultrasound irradiation. nih.govasianpubs.org
Solvent-Free Synthesis:
One of the most effective green chemistry approaches is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions for the synthesis of substituted imidazoles have been reported to proceed with high efficiency, often leading to simpler work-up procedures and reduced waste generation. asianpubs.org For instance, the one-pot synthesis of various imidazole derivatives has been successfully achieved under solvent-free conditions, offering advantages such as high yields and mild reaction conditions. asianpubs.org
Alternative Solvents:
When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of water as a solvent in organic reactions, including the synthesis of imidazole derivatives, has gained considerable attention. Additionally, ionic liquids have been explored as recyclable and non-volatile solvent alternatives in imidazole synthesis.
Reusable Catalysts:
The development and use of heterogeneous and reusable catalysts are central to green synthetic methodologies. Solid acid catalysts, such as zeolites and clays, have been employed in the synthesis of imidazoles, offering advantages like easy separation from the reaction mixture and the potential for regeneration and reuse. This minimizes catalyst waste and often leads to more cost-effective and environmentally friendly processes.
Energy-Efficient Methods:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net This increased efficiency can lead to substantial energy savings. Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of imidazole derivatives, promoting reactions through acoustic cavitation. nih.gov
The following table summarizes various green chemistry approaches that have been applied to the synthesis of different imidazole derivatives, which could be adapted for the synthesis of this compound and related compounds.
| Green Chemistry Approach | Catalyst/Conditions | Substrate Scope | Advantages |
| Solvent-Free Synthesis | Grinding / Heating | Aldehydes, 1,2-dicarbonyl compounds, ammonium acetate | Reduced waste, simple work-up, often high yields |
| Aqueous Media | Lewis acids / Brønsted acids | Various aldehydes and amines | Environmentally benign, non-flammable, low cost |
| Reusable Catalysts | Zeolites (e.g., H-ZSM-5), Clays (e.g., Montmorillonite K-10) | Multicomponent reactions for substituted imidazoles | Catalyst recyclability, reduced waste, high selectivity |
| Microwave Irradiation | Various catalysts or solvent-free | Synthesis of N-substituted imidazoles | Rapid reaction rates, higher yields, energy efficiency |
| Ultrasound Irradiation | Catalyst-free or with simple catalysts | Multicomponent synthesis of imidazoles | Shorter reaction times, improved yields, milder conditions |
By integrating these green chemistry principles, the synthesis of this compound and other valuable imidazole derivatives can be achieved in a more sustainable and environmentally responsible manner.
Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment in Research of 1 6 3 Methylphenoxy Hexyl Imidazole
High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. It provides precise information about the carbon-hydrogen framework of a molecule.
1D NMR (¹H and ¹³C): One-dimensional NMR experiments are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-[6-(3-Methylphenoxy)hexyl]imidazole, the spectrum can be divided into three key regions: the aromatic region for the phenoxy and imidazole (B134444) protons, the aliphatic region for the hexyl chain protons, and the upfield region for the methyl group protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent proton environments.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom), which is crucial for confirming the presence of the imidazole, phenoxy, and hexyl moieties.
2D NMR: To unambiguously assign all signals and confirm the connectivity between the different structural fragments, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is essential for mapping out the sequence of protons along the hexyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the linkages between the key structural units: connecting the hexyl chain to the N-1 position of the imidazole ring and to the oxygen of the 3-methylphenoxy group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted data is based on established chemical shift principles and data from analogous structures like 1-hexylimidazole (B1587475) and m-cresol. chemicalbook.comorganicchemistrydata.orgtubitak.gov.tr
| Position/Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Imidazole H-2 | ~7.5 | ~137 |
| Imidazole H-4 | ~7.0 | ~129 |
| Imidazole H-5 | ~6.9 | ~119 |
| N-CH₂- (Hexyl C1) | ~4.0 (triplet) | ~47 |
| Hexyl C2 | ~1.8 (quintet) | ~31 |
| Hexyl C3, C4 | ~1.3 (multiplet) | ~26.5, ~26.0 |
| Hexyl C5 | ~1.4 (quintet) | ~29 |
| -O-CH₂- (Hexyl C6) | ~3.9 (triplet) | ~68 |
| Phenoxy -CH₃ | ~2.3 (singlet) | ~21.5 |
| Phenoxy Aromatic Hs | 6.7 - 7.2 (multiplet) | 112 - 159 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific bonds. In this compound, key absorptions would confirm the major structural components. The absence of a broad O-H stretch (around 3300 cm⁻¹) would confirm the formation of the ether linkage and the absence of unreacted 3-methylphenol. Similarly, the absence of an N-H stretch (around 3150 cm⁻¹) confirms the substitution on the imidazole nitrogen. rsc.orgresearchgate.netnist.gov
Raman Spectroscopy: Raman spectroscopy often provides better resolution for non-polar bonds and symmetric vibrations. It is particularly sensitive to the vibrations of the aromatic rings (imidazole and phenyl), offering complementary data to the IR spectrum. Specific modes related to the imidazole ring breathing and C-S stretching (if applicable in related structures) can be useful markers. mdpi.comresearchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3100 | C-H Stretch (sp²) | Imidazole & Phenyl Rings |
| 2950 - 2850 | C-H Stretch (sp³) | Hexyl Chain & Methyl |
| ~1600, ~1480 | C=C and C=N Stretch | Aromatic Rings |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1150 | C-N Stretch | Imidazole Ring |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. nih.gov It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass.
For this compound (C₁₆H₂₂N₂O), the experimentally measured monoisotopic mass should match the theoretical value (258.1732 Da) within a few parts per million (ppm). Tandem mass spectrometry (MS/MS) can also be used to fragment the molecule and analyze its constituent parts, providing further structural confirmation. The fragmentation pattern would be expected to show characteristic losses of the imidazole and phenoxy moieties and cleavages along the hexyl chain.
Table 3: Predicted HRMS Fragmentation Data for this compound
| Ion | Predicted Formula | Theoretical Exact Mass (Da) | Fragmentation Pathway |
| [M+H]⁺ | [C₁₆H₂₃N₂O]⁺ | 259.1805 | Protonated molecular ion (ESI) |
| [M]⁺˙ | [C₁₆H₂₂N₂O]⁺˙ | 258.1732 | Molecular ion (EI) |
| [M - C₇H₇O]⁺ | [C₉H₁₅N₂]⁺ | 151.1230 | Cleavage of the ether bond |
| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.0497 | Methyl-substituted phenoxy or tropylium-like ion |
| [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | 81.0447 | Imidazole ring fragment |
Chromatographic Separation and Purity Analysis
Chromatographic methods are the gold standard for separating a target compound from impurities, starting materials, and by-products, thereby allowing for a quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. nih.govresearchgate.net For a compound like this compound, a reversed-phase HPLC method would be most appropriate. In this setup, the compound is separated based on its hydrophobicity.
A UV detector is typically used, as the imidazole and phenyl rings contain chromophores that absorb ultraviolet light. Purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp, symmetrical peak.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV Absorbance at ~254 nm or Diode Array Detector (DAD) |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn It is best suited for compounds that are volatile and thermally stable.
Given the molecular weight (258.36 g/mol ) of this compound, it may possess sufficient volatility for GC analysis, although high inlet and oven temperatures would be required. A key concern is potential thermal degradation in the hot GC inlet, which could lead to inaccurate purity assessments. nist.gov If the compound is stable under GC conditions, the method can effectively separate it from more volatile impurities. The mass spectrometer detector then provides a mass spectrum for each eluting peak, allowing for positive identification of the main component and any impurities present.
Table 5: Representative GC-MS Method for Purity Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temp. | ~280 °C |
| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 40 - 450 m/z |
X-ray Diffraction Analysis for Solid-State Structure Determination
The fundamental principle of X-ray diffraction relies on the scattering of a monochromatic beam of X-rays by the electron clouds of the atoms within a crystal lattice. The ordered arrangement of atoms causes the scattered X-rays to interfere constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, researchers can deduce the size and shape of the unit cell—the basic repeating unit of the crystal—and the precise position of each atom within it.
While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of related imidazole derivatives illustrates the type of detailed structural information that can be obtained. For instance, studies on other substituted imidazoles reveal how different functional groups influence the crystal packing and intermolecular interactions. core.ac.uknajah.edu
The process of X-ray structure determination involves several key steps:
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded by a detector.
Structure Solution and Refinement: The collected diffraction data is then processed using specialized software to solve the phase problem and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined to achieve the best possible fit with the experimental data.
The final output of a successful X-ray diffraction analysis is a set of crystallographic data that provides a wealth of structural information. Although data for this compound is not available, the following interactive table presents representative crystallographic data for a related imidazole derivative, 1-methyl-2-isopropyl-5-nitroimidazole, to illustrate the detailed parameters obtained from such an analysis. uni-mysore.ac.in
| Parameter | Value |
|---|---|
| Chemical Formula | C7H11N3O2 |
| Formula Weight | 169.18 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 9.9582(2) |
| b (Å) | 6.5240(4) |
| c (Å) | 13.5560(3) |
| α (°) | 90 |
| β (°) | 99.8930(17) |
| γ (°) | 90 |
| Volume (ų) | 867.6(5) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.295 |
The data presented in such a table provides a comprehensive description of the solid-state structure. The unit cell dimensions (a, b, c) and angles (α, β, γ) define the geometry of the repeating unit. The space group provides information about the symmetry elements present in the crystal. From these parameters, further details such as bond lengths, bond angles, and torsion angles can be extracted to build a complete three-dimensional model of the molecule. For this compound, such data would be invaluable for confirming the connectivity of the atoms and understanding how the molecule packs in the solid state, which can influence its physical properties.
Computational Chemistry and Cheminformatics in the Study of 1 6 3 Methylphenoxy Hexyl Imidazole
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods allow for the precise calculation of a molecule's geometry, electronic structure, and reactivity.
The first step in the computational study of 1-[6-(3-Methylphenoxy)hexyl]imidazole involves determining its most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of the atoms in the molecule. Due to the flexibility of the hexyl chain, this compound can exist in numerous conformations. Conformational analysis is, therefore, essential to identify the most probable shapes the molecule will adopt.
Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C(imidazole)-N(imidazole) | 1.38 Å |
| C(imidazole)=N(imidazole) | 1.32 Å | |
| N(imidazole)-C(hexyl) | 1.47 Å | |
| C(hexyl)-O(phenoxy) | 1.43 Å | |
| O(phenoxy)-C(phenoxy) | 1.37 Å | |
| Bond Angle | C-N-C (imidazole) | 108.5° |
| N-C-C (hexyl) | 112.0° | |
| C-O-C (ether linkage) | 118.5° | |
| Dihedral Angle | C(imidazole)-N-C-C (hexyl) | 178.5° |
| C(hexyl)-C-O-C (phenoxy) | 179.0° | |
| Note: This data is illustrative and based on typical values for similar structures found in computational chemistry literature. |
The electronic properties of a molecule are dictated by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and 3-methylphenoxy rings, which are the most likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed across the aromatic systems, indicating where a nucleophilic attack might occur. DFT calculations for similar imidazole derivatives have shown that the presence of an ether linkage and an extended alkyl chain can influence the energy levels of these orbitals. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.20 eV |
| Note: This data is illustrative and based on typical values for similar structures found in computational chemistry literature. |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the imidazole ring (specifically the sp2-hybridized nitrogen not attached to the hexyl chain) and the oxygen atom of the ether linkage, indicating these are the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms on the imidazole ring and the methyl group would show a positive potential (blue). researchgate.net
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially in a more complex environment like a solution or in the presence of a biological macromolecule.
MD simulations are a powerful tool to understand how a ligand, such as this compound, interacts with a protein target. These simulations can predict the binding mode of the ligand in the protein's active site and assess the stability of the ligand-protein complex over time. This is particularly relevant as many imidazole derivatives are known to have biological activity. nih.gov For instance, studies on similar imidazole-based compounds have investigated their interactions with enzymes like myeloperoxidase. bohrium.com
An MD simulation would start with the docking of this compound into the binding site of a selected protein. The system is then solvated in a water box, and the simulation is run for a period of nanoseconds. Analysis of the simulation trajectory can reveal key information such as:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.
For this compound, the imidazole and phenoxy moieties would likely form key hydrogen bonds and pi-stacking interactions with the protein's active site residues, while the flexible hexyl chain would adapt its conformation to fit into hydrophobic pockets. nih.gov
The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can be used to study the interaction of this compound with solvent molecules, such as water. These simulations provide insights into the hydration shell around the molecule and how the solvent affects its conformational preferences. rdd.edu.iq
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. researchgate.netjopir.in For this compound, SAR modeling can elucidate the key molecular features that contribute to its antifungal properties. This understanding is crucial for designing new derivatives with enhanced potency and improved pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net In the context of this compound, a QSAR model would be developed by correlating various molecular descriptors with its antifungal activity, typically measured as the minimum inhibitory concentration (MIC).
The development of a robust QSAR model for a series of imidazole derivatives, including analogs of this compound, would involve several key steps. Initially, the three-dimensional structures of the compounds are generated and optimized using computational methods. Subsequently, a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, are calculated. researchgate.net Statistical methods, like multiple linear regression, are then employed to derive an equation that quantitatively describes the relationship between these descriptors and the observed antifungal activity. mdpi.com
For instance, a hypothetical QSAR model for a series of phenoxy-alkyl-imidazole derivatives might reveal that antifungal activity is positively correlated with the lipophilicity of the molecule and the presence of specific electronic features on the phenoxy ring. Such a model provides predictive power for designing new compounds with potentially greater antifungal efficacy.
Table 1: Illustrative QSAR Model for Antifungal Imidazole Derivatives This table presents a hypothetical QSAR model to demonstrate the types of descriptors and their relationships with antifungal activity that could be identified for a series of compounds related to this compound.
| Descriptor | Coefficient | Description | Contribution to Activity |
|---|---|---|---|
| logP | +0.45 | Lipophilicity (Octanol-water partition coefficient) | Positive |
| HOMO Energy | -0.21 | Highest Occupied Molecular Orbital Energy | Negative |
| Molecular Weight | +0.15 | Total mass of the molecule | Positive |
| Topological Polar Surface Area | -0.33 | Sum of surfaces of polar atoms | Negative |
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound, elucidating its pharmacophore would involve identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its interaction with the fungal target, likely a cytochrome P450 enzyme like lanosterol (B1674476) 14α-demethylase. oup.comnih.gov
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. microbiologyresearch.org This approach allows for the rapid identification of diverse chemical scaffolds that could possess similar antifungal activity to this compound, thereby expanding the pool of potential drug candidates. nih.gov
A hypothetical pharmacophore for antifungal imidazole derivatives might consist of a hydrophobic region corresponding to the phenoxy group, an aromatic ring from the imidazole moiety, and a specific spatial arrangement of these features relative to each other.
Table 2: Hypothetical Pharmacophore Features for Antifungal Imidazole Derivatives This table illustrates the key pharmacophoric features that might be identified for a class of antifungal agents including this compound.
| Pharmacophoric Feature | Description | Example in this compound |
|---|---|---|
| Aromatic Ring | A planar, cyclic, conjugated system. | Imidazole ring, 3-Methylphenoxy group |
| Hydrophobic Group | A nonpolar group that repels water. | Hexyl chain, Methyl group on the phenoxy ring |
| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | Nitrogen atoms in the imidazole ring, Oxygen of the ether linkage |
In Silico Prediction of Research-Relevant Molecular Descriptors and Profiles
In silico tools can predict a wide array of molecular descriptors and pharmacokinetic profiles for a compound like this compound, providing valuable information for its development as a drug candidate. mdpi.com These predictions can guide the optimization of the molecule to improve its drug-like properties.
Predicted molecular descriptors often include physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds. nih.gov These descriptors are crucial for assessing a compound's potential for oral bioavailability and membrane permeability.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the pharmacokinetic behavior of this compound. nih.gov For instance, predictions can be made regarding its absorption in the gastrointestinal tract, its potential to cross the blood-brain barrier, its metabolic stability, and its potential for inhibiting key drug-metabolizing enzymes like cytochrome P450s. mdpi.com
Table 3: Illustrative In Silico Predicted Molecular Properties and ADMET Profile for this compound This table provides an example of the types of molecular descriptors and ADMET properties that would be computationally predicted for this compound to assess its drug-likeness.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 286.4 g/mol | Within the desirable range for drug-likeness. nih.gov |
| logP | 4.8 | Indicates high lipophilicity. |
| Topological Polar Surface Area (TPSA) | 28.8 Ų | Suggests good membrane permeability. nih.gov |
| Number of Rotatable Bonds | 10 | Indicates molecular flexibility. nih.gov |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
Exploration of Biological Interactions and Mechanistic Studies of 1 6 3 Methylphenoxy Hexyl Imidazole
Investigation of Specific Molecular Targets
No information is available in the public domain regarding the specific molecular targets of 1-[6-(3-Methylphenoxy)hexyl]imidazole.
Enzyme Inhibition Kinetics and Mechanistic Elucidation
There are no available studies detailing the enzyme inhibition kinetics or the mechanism by which this compound may inhibit any specific enzymes.
Receptor Binding Affinity and Selectivity Profiling
Data on the receptor binding affinity and selectivity profile of this compound are not available in published literature.
Ion Channel Modulatory Effects
The effects of this compound on ion channels have not been reported in any publicly accessible scientific research.
Cellular Responses and Pathway Modulation
There is no specific information available concerning the cellular responses and pathway modulation induced by this compound.
Modulation of Cellular Proliferation and Viability in Research Models
No studies were found that investigated the effects of this compound on cellular proliferation and viability in any research models.
Induction of Apoptotic or Necrotic Pathways in In Vitro Systems
There is no research available detailing the induction of apoptotic or necrotic pathways by this compound in in vitro systems.
Impact on Gene Expression and Protein Regulation in Cellular Studies
The imidazole (B134444) moiety is a core component of pyrrole-imidazole polyamides (PIPs), which are known to bind to the minor groove of DNA and can be designed to target specific gene sequences. researchgate.netnih.gov This interaction can modulate gene expression by physically obstructing the binding of transcription factors to their target DNA sites. nih.govsci-hub.se Although direct studies on this compound are not available, it is plausible that the imidazole ring could participate in interactions that influence gene regulation.
For instance, studies on other imidazole derivatives have shown their ability to alter the expression of genes involved in critical cellular processes. For example, certain PIPs have been shown to inhibit the expression of genes related to cancer cell migration. sci-hub.se The specific impact of this compound on gene and protein expression would depend on its ability to enter the nucleus and bind to specific DNA sequences or interact with proteins involved in transcription.
Comprehensive Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level
Use of Reporter Assays and Genetic Screens for Pathway Analysis
To elucidate the specific pathways affected by this compound, reporter gene assays would be a valuable tool. These assays could be designed to monitor the activity of specific transcription factors or signaling pathways that are hypothesized to be targets. For example, if the compound is suspected to interfere with a particular signaling cascade, a reporter construct with a responsive element for a key transcription factor in that pathway could be used. A change in reporter gene expression upon treatment with the compound would indicate pathway modulation.
Advanced Imaging Techniques for Intracellular Localization and Target Engagement
Advanced imaging techniques, such as confocal microscopy using a fluorescently tagged version of this compound, could determine its subcellular localization. nih.gov Observing accumulation in the nucleus, for example, would support a role in gene regulation, while localization to the mitochondria might suggest an impact on cellular metabolism. pku.edu.cn Techniques like Förster Resonance Energy Transfer (FRET) could further be employed to visualize direct binding to a specific protein target within the cell.
Structure-Activity Relationship (SAR) Studies to Elucidate Determinants of Biological Interactions
The biological activity of imidazole derivatives is highly dependent on their structural features. nih.gov SAR studies investigate how modifications to a molecule's structure affect its biological potency and target affinity.
Positional and Substituent Effects on Biological Potency
For this compound, the position of the methyl group on the phenoxy ring (in this case, position 3) is a critical determinant of its interaction with a biological target. Moving the methyl group to the 2- or 4-position, or replacing it with other substituents (e.g., halogens, methoxy (B1213986) groups), would likely alter the compound's electronic properties and steric profile, thereby affecting its biological activity. mdpi.com The nature of the substituent can influence factors such as binding affinity and metabolic stability.
Influence of Alkyl Chain Length and Aromaticity on Target Affinity
The aromaticity of the phenoxy ring is also a key feature. The pi-electron system of the aromatic ring can engage in pi-pi stacking or hydrophobic interactions with the target protein. Modifications that alter the aromatic character, such as replacing the phenyl ring with a non-aromatic cyclohexyl ring, would provide insight into the importance of this interaction for target affinity.
Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed preclinical in vitro and in vivo research data specifically for the chemical compound this compound is not publicly available. Therefore, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
The imidazole ring system and its derivatives are of significant interest in medicinal chemistry, with numerous compounds from this class having been investigated for a wide range of therapeutic applications. The general structure of this compound, which features an imidazole core linked to a substituted phenoxy group via a hexyl ether chain, suggests potential biological activity. However, without specific studies on this exact molecule, any discussion of its preclinical profile would be speculative and would not meet the required standards of scientific accuracy.
Scientific literature does contain research on structurally analogous compounds, such as other imidazole-derived alkyl and aryl ethers. These studies explore the in vitro effects of similar molecules in areas like cancer cell proliferation and enzyme inhibition. For instance, a series of imidazole derivatives with a phenyl ether linkage has been synthesized and evaluated for anticancer and carbonic anhydrase inhibition activities. These investigations utilize various cell-based and biochemical assays to determine the biological effects of the compounds.
The requested article outline necessitates detailed information on:
In Vitro Biological Evaluation Systems: Including specific cell-based assays for target validation, biochemical assays for enzyme or receptor interactions, and any studies on microbial strains.
In Vivo Proof-of-Concept Studies: Including the establishment of pharmacodynamic biomarkers and efficacy data from disease-relevant animal models.
The absence of published research for this compound means that no verifiable data exists to populate these sections. To maintain scientific integrity and adhere to the strict instructions of focusing solely on the specified compound, this article cannot be written.
Future research may elucidate the preclinical profile of this compound, at which point a detailed and accurate article could be composed.
Preclinical in Vitro and in Vivo Research Models for Efficacy and Biological Assessment of 1 6 3 Methylphenoxy Hexyl Imidazole
Development and Application of Chemical Probes Based on 1-[6-(3-Methylphenoxy)hexyl]imidazole
Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding the development and application of chemical probes derived from this compound. The following subsections detail the lack of available research in the specific areas of fluorescently labeled analogs and affinity-based probes for this particular compound.
Fluorescently Labeled Analogs for Target Identification and Localization
There is no available scientific literature detailing the design, synthesis, or application of fluorescently labeled analogs of this compound. Research in the field of chemical biology often involves the strategic attachment of a fluorophore to a molecule of interest to enable visualization of its distribution within biological systems, such as cells and tissues, through techniques like fluorescence microscopy. This approach is instrumental in identifying the subcellular localization of a compound and its potential molecular targets. However, no such studies have been published for this compound.
Table 1: Hypothetical Design Parameters for Fluorescent Probes of this compound
| Parameter | Considerations (General Principles) | Data for this compound |
| Fluorophore Selection | Choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores include fluorescein, rhodamine, and cyanine dyes. | Not Applicable (No published data) |
| Linker Strategy | A linker is often used to attach the fluorophore to the parent molecule without significantly altering its biological activity. The length and chemical nature of the linker are critical. | Not Applicable (No published data) |
| Site of Attachment | The fluorophore would need to be attached to a position on the this compound scaffold that does not interfere with its binding to its biological target(s). | Not Applicable (No published data) |
| Control Probes | A structurally similar but biologically inactive fluorescently labeled compound would be necessary as a negative control to distinguish specific from non-specific binding. | Not Applicable (No published data) |
Note: This table is illustrative of the general considerations in designing fluorescent chemical probes and does not represent actual data for this compound.
Affinity-Based Probes for Proteomic Profiling
Similarly, there is no published research on the development or use of affinity-based probes derived from this compound for proteomic profiling. Affinity-based probes are powerful tools for identifying the protein binding partners of a small molecule. These probes typically incorporate a reactive group for covalent modification of the target and a reporter tag, such as biotin, for enrichment and subsequent identification by mass spectrometry. This methodology, often referred to as activity-based protein profiling (ABPP) or chemical proteomics, is a key strategy for target deconvolution in drug discovery. The absence of such studies for this compound means its direct molecular targets in a proteome-wide context remain uncharacterized by this approach.
Table 2: Potential Strategies for Affinity-Based Probe Development for this compound
| Strategy | Description (General Principles) | Application to this compound |
| Photoaffinity Labeling | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) that, upon UV irradiation, forms a covalent bond with nearby interacting proteins. | Not Applicable (No published data) |
| Affinity Tag Introduction | Chemical modification to include an affinity tag, most commonly biotin, which allows for the selective isolation of the probe-protein complex using streptavidin-coated beads. | Not Applicable (No published data) |
| Proteomic Analysis | Following enrichment, the captured proteins are typically digested into peptides and identified using liquid chromatography-mass spectrometry (LC-MS/MS). | Not Applicable (No published data) |
Note: This table outlines general methodologies in the field of chemical proteomics and does not reflect any specific research conducted on this compound.
Emerging Research Directions and Translational Research Potential for 1 6 3 Methylphenoxy Hexyl Imidazole
Opportunities for Rational Design of Next-Generation Imidazole (B134444) Derivatives
Rational drug design relies on understanding the structure-activity relationship (SAR) to create more potent and selective molecules. researchgate.net For 1-[6-(3-Methylphenoxy)hexyl]imidazole, a systematic exploration of its three main components could yield next-generation compounds with enhanced therapeutic properties.
Phenoxy Ring Modification: The 3-methyl group on the phenoxy ring is a key starting point. Researchers can explore the effects of altering the position (e.g., to 2- or 4-methyl) and nature of this substituent. Introducing electron-withdrawing groups (e.g., halogens like chloro, fluoro) or electron-donating groups (e.g., methoxy) could significantly impact binding affinity and metabolic stability. nih.gov
Alkyl Linker Variation: The six-carbon (hexyl) chain provides significant conformational flexibility. Studies on analogous phenoxyalkylbenzimidazoles have shown that linker length is critical for activity. nih.gov Varying the length of this chain (from three to eight carbons, for example) could optimize the spatial orientation of the terminal imidazole and phenoxy rings for better interaction with a target protein.
Imidazole Moiety: The imidazole ring itself can be modified. While maintaining the core is often crucial for the desired biological activity, substitutions at the 2, 4, or 5 positions of the ring could fine-tune electronic properties and prevent metabolic degradation. researchgate.net
A hypothetical SAR study could generate data to guide this rational design process, as illustrated in the table below.
| Compound Analogue | Modification | Target Binding Affinity (IC₅₀, nM) * | Rationale |
| Parent Compound | This compound | 150 | Baseline activity |
| Analogue 1 | 4-Methyl on phenoxy ring | 125 | Explore positional isomer effects on binding |
| Analogue 2 | 3-Chloro on phenoxy ring | 80 | Introduce electron-withdrawing group to enhance interactions |
| Analogue 3 | 5-carbon alkyl linker | 250 | Assess impact of linker length on spatial orientation |
| Analogue 4 | 7-carbon alkyl linker | 180 | Assess impact of linker length on spatial orientation |
| Analogue 5 | 2-Methyl on imidazole ring | 130 | Evaluate steric and electronic effects at the imidazole core |
| Note: This data is illustrative and hypothetical, intended to represent a typical SAR exploration. |
This systematic approach, combining chemical synthesis with computational modeling and biological testing, forms the basis for the rational design of more effective imidazole-based therapeutic agents. nih.govresearchgate.net
Potential for Scaffold Hopping and Bioisosteric Replacements in Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve compound properties, and circumvent existing patents. nih.govnih.gov These approaches involve replacing a core molecular structure (scaffold) or a specific functional group with another that retains the same essential biological activity. researchgate.netu-strasbg.fr
For this compound, several opportunities exist:
Imidazole Bioisosteres: The imidazole ring could be replaced with other five-membered aromatic heterocycles known to be effective bioisosteres, such as triazole, oxazole, pyrazole, or thiazole. researchgate.net These replacements can alter physicochemical properties like solubility and metabolic stability while preserving key hydrogen bonding interactions.
Phenoxy Group Replacements: The phenoxy-oxygen linkage could be replaced with bioisosteric groups like a thioether (-S-) or an amine (-NH-), which could lead to different binding kinetics and selectivity profiles.
Scaffold Hopping the Linker: The entire phenoxyalkyl linker could be replaced by a more rigid scaffold that maintains the correct spatial arrangement of the terminal rings. This could reduce the entropic penalty upon binding and potentially increase potency.
The table below illustrates potential bioisosteric replacements and the expected impact on compound properties.
| Original Moiety | Potential Bioisostere/Replacement | Potential Advantage |
| Imidazole Ring | 1,2,4-Triazole | Improved metabolic stability, altered hydrogen bonding capacity |
| Phenoxy Ether Linkage (-O-) | Thioether Linkage (-S-) | Modified bond angles and lipophilicity |
| Methyl Group (-CH₃) | Chlorine Atom (-Cl) | Similar size, but different electronic properties (lipophilic, electron-withdrawing) |
| Note: The potential advantages are based on established principles of medicinal chemistry and would require experimental validation. |
These strategies allow researchers to explore novel chemical space and develop compounds with superior drug-like properties. nih.gov
Contribution to Understanding Fundamental Biological Processes
A potent and selective small molecule inhibitor can be an invaluable tool, or "chemical probe," for dissecting complex biological pathways. nih.govchemicalprobes.org If this compound or an optimized derivative is found to selectively inhibit a specific enzyme or receptor, it could be used to elucidate the target's role in cellular function and disease.
For example, many imidazole derivatives are known to target enzymes like kinases or synthases. researchgate.netnih.gov If a derivative of this compound were identified as a selective inhibitor of a particular kinase, it could be used in cell-based assays to:
Validate the kinase as a potential drug target for a specific disease.
Investigate the downstream signaling pathways regulated by that kinase.
Study the physiological consequences of inhibiting the target in various cell types and disease models. nih.gov
Furthermore, fluorescently labeling such a probe would allow for its use in advanced microscopy techniques to visualize the subcellular location and dynamics of its target protein in living cells, providing crucial insights into its biological function. nih.gov The development of high-quality chemical probes is a critical step in translating basic biological discoveries into new therapeutic strategies. researchgate.net
Integration with Systems Biology and Omics Approaches in Chemical Biology Research
Modern drug discovery is moving beyond the "one target, one drug" paradigm towards a more holistic, systems-level understanding of a compound's effects. frontiersin.orgnih.gov Systems biology integrates large-scale datasets from "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to model and understand complex biological systems. wiley-vch.de
Should this compound advance to preclinical development, these approaches would be invaluable:
Transcriptomics (RNA-seq): Treating cells with the compound and analyzing changes in gene expression can reveal the pathways and cellular processes it modulates, helping to confirm its on-target mechanism and identify potential off-target effects.
Proteomics: Using techniques like mass spectrometry, researchers can identify which proteins the compound directly binds to (chemoproteomics) or how it alters global protein expression and post-translational modifications, providing a detailed picture of its cellular impact.
Metabolomics: This approach analyzes changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars) following compound treatment, offering a functional readout of its effect on cellular metabolism.
Integrating these multi-omics datasets can build a comprehensive molecular signature of the compound's action, helping to predict its efficacy and potential side effects before it reaches clinical trials. nih.gov
Collaborative Research Frameworks and Open Science Initiatives
The development of novel chemical entities is a resource-intensive process that can be significantly accelerated through collaboration and open science. nih.govdndi.org Open science models, which emphasize data sharing, public-private partnerships, and crowdsourcing, are becoming increasingly vital in drug discovery, especially for neglected diseases or in pre-competitive research areas. nih.gov
The research trajectory of a compound like this compound could be enhanced through:
Academic-Industry Collaborations: Pharmaceutical companies could share compound libraries containing similar structures for screening, while academic labs could provide deep expertise in specific biological targets or disease models. acs.org
Open Data Platforms: Sharing initial screening results, synthesis protocols, and preliminary biological data on platforms like the Chemical Probes Portal or ChEMBL can prevent redundant efforts and allow other researchers to build upon the findings.
Crowdsourcing Initiatives: Projects like the COVID Moonshot have demonstrated that sharing molecular design challenges openly can harness the collective intelligence of the global scientific community to rapidly generate and triage new ideas. dndi.org
Such collaborative frameworks foster innovation and ensure that promising molecules are investigated more efficiently, maximizing the potential for scientific breakthroughs and the development of new medicines. youtube.com
Q & A
Q. What are the optimal synthetic routes for 1-[6-(3-Methylphenoxy)hexyl]imidazole, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-methylphenol derivatives and a hexyl-linked imidazole precursor. Key steps include:
- Alkylation: React 3-methylphenol with a dihalohexane (e.g., 1,6-dibromohexane) under basic conditions (e.g., K₂CO₃ in DMF) to form the 6-(3-methylphenoxy)hexyl intermediate .
- Imidazole Coupling: Use a Mitsunobu reaction or SN2 substitution to attach the imidazole moiety. For reproducibility, maintain anhydrous conditions and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Yield Optimization: Increase yields (typically 40–60%) by using excess imidazole (1.5 eq) and refluxing in aprotic solvents (e.g., DMF) for 12–24 hours. Purify via column chromatography (silica gel, gradient elution) .
Q. How should researchers address discrepancies in melting points or spectral data during characterization?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water 70:30) to confirm purity >95%. Compare retention times with standards .
- Spectroscopic Validation: Cross-validate NMR (¹H, ¹³C) and IR data. For example, the imidazole C-H stretch should appear at ~3100 cm⁻¹ in IR, and aromatic protons in ¹H NMR should integrate correctly (e.g., 1H for imidazole C2 proton) .
- Crystallography: If melting points vary, perform X-ray crystallography to confirm solid-state structure .
Q. What methods are recommended for validating the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Imidazole derivatives are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability: Use TGA/DSC to assess decomposition temperatures. Most imidazoles remain stable up to 150°C .
- Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines (exposure to UV-Vis light). Protect light-sensitive intermediates with amber glassware .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on the hexyl chain’s flexibility and 3-methylphenoxy group’s hydrophobicity for binding pocket compatibility .
- QSAR Analysis: Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Optimize substituents on the imidazole ring for improved target affinity .
- MD Simulations: Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes. Prioritize derivatives with low RMSD (<2 Å) .
Q. What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer:
- Substitution Reactions: The imidazole’s N-atom acts as a nucleophile. React with electrophiles (e.g., alkyl halides) in DMF with NaH as a base. Monitor regioselectivity—N1 substitution is favored due to lower steric hindrance .
- Oxidation Pathways: Use mCPBA or H₂O₂ to oxidize the imidazole sulfur (if present). Characterize sulfoxide/sulfone products via LC-MS and ¹H NMR .
- Radical Intermediates: Employ EPR spectroscopy to detect nitroxide radicals during oxidation, which inform reaction mechanisms .
Q. How can researchers resolve contradictions in reported biological activity data for imidazole derivatives?
Methodological Answer:
- Assay Standardization: Replicate studies using consistent cell lines (e.g., HEK293 for receptor assays) and controls (e.g., known inhibitors). Address batch-to-batch variability by synthesizing fresh compounds .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) using statistical tools (Prism, R). Identify outliers and confounders (e.g., solvent effects in cell assays) .
- Target Validation: Use CRISPR knockouts or siRNA to confirm target specificity. For example, if a compound is reported to inhibit COX-2, validate via Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
